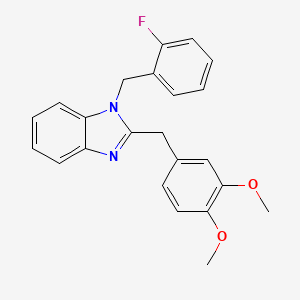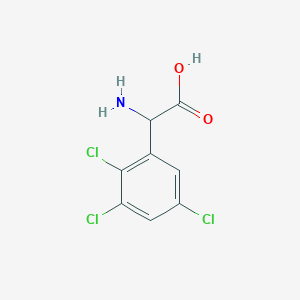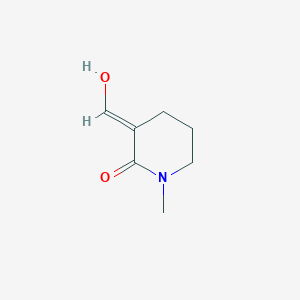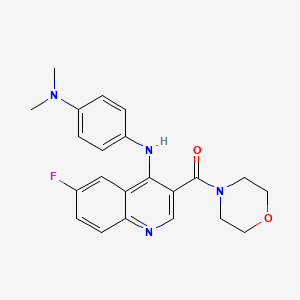
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such compounds usually involves multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as NMR spectroscopy, X-ray crystallography, or computational methods. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, acryloyl groups can participate in addition reactions, while sulfonamide groups are often involved in substitution reactions .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined through various experimental methods .科学的研究の応用
1. Receptor Ligand Design and Polypharmacological Approaches
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been investigated for their potential in receptor ligand design, particularly targeting serotonin receptors. N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines, a group related closely to the compound , were studied for their selectivity towards the 5-HT7 receptor, a serotonin receptor. This research underscored the compound's potential in designing selective ligands or multifunctional agents, which could have implications for treating complex CNS disorders due to their polypharmacological profiles. Notably, certain derivatives were recognized for their antidepressant-like and pro-cognitive properties, highlighting their potential therapeutic value in CNS disorder treatment (Canale et al., 2016).
2. Structural Analysis and Molecular Interactions
The structural characteristics of similar compounds have been a subject of study to understand their molecular interactions better. For instance, a compound with a structural framework akin to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide was synthesized, and its structure was analyzed, revealing significant twists and specific dihedral angles within its molecular structure. This kind of structural analysis is vital for understanding the compound's potential interactions with biological molecules, which is crucial for drug design and other applications (Richter et al., 2009).
3. Synthesis and Molecular Design for Therapeutic Applications
Compounds similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been synthesized and studied for various therapeutic applications. For instance, a study focused on the synthesis and characterization of derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents, shedding light on the versatile therapeutic applications these compounds may offer. The compounds were also evaluated for their potential toxicity, providing a comprehensive understanding of their safety profile (Küçükgüzel et al., 2013).
4. Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of derivatives similar to (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been a focal point of research. Some studies have synthesized and tested these derivatives for their in vitro activities against various cancer cell lines and microbial strains. These studies provide insights into the potential of these compounds in developing novel antimicrobial agents and cancer therapies (Mert et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14-19(15(2)22(3)21-14)28(25,26)20-13-16-8-10-23(11-9-16)18(24)7-6-17-5-4-12-27-17/h4-7,12,16,20H,8-11,13H2,1-3H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDJKPPSZCHMBH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B2472634.png)

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2472636.png)





![N-(3,4-dimethylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2472650.png)

![N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2472652.png)

